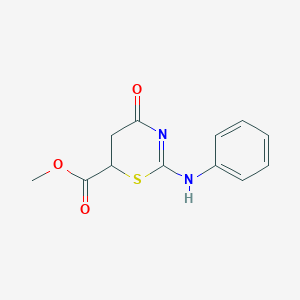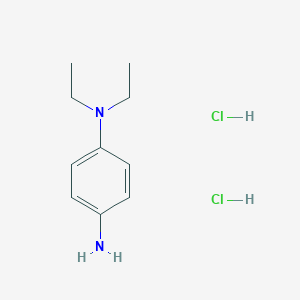
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (EMTF) is an organic compound with many interesting properties and potential applications. It is a colorless liquid with a sweet, fruity odor and a boiling point of 67-68°C. EMTF is a versatile compound that has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a solvent for organic reactions and as a reagent in organic synthesis. In addition, EMTF has been studied for its potential to be used as a pharmaceutical agent and as a potential therapeutic agent.
Applications De Recherche Scientifique
Pharmacological Properties
Furans and benzofurans bearing a fluorine atom or a trifluoromethyl group attract significant attention due to their important pharmacological properties . For example, 2-trifluoromethylfuran 1 is an oxytocin antagonist , 3-fluorofuran 2 inhibits HIV-1 reverse transcriptase at nanomolar level . 2-Trifluoromethylfuran 3 reveals antimalarial activity , derivatives 4 and 5 demonstrate antibacterial properties .
Synthesis of Fluorofurans and Fluorobenzofurans
The synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group has been reviewed . The direct fluorination of furan proceeds non-selectively . Application of fluorine diluted with an inert gas to the furan monofluorination was found to be unsuitable .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA for the last 20 years . This includes CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .
Synthesis of Trifluoromethyl-Containing Building Block
Cyclocondensation reaction by using a trifluoromethyl-containing building block has been reported .
Biological Potential of Indole Derivatives
Among the derivatives, compounds showed anti-inflammatory and analgesic activities along with ulcerogenic index .
Synthesis of 3-Ethoxycarbonylamino-5-Methyl-2-(Trifluoromethyl)Furan
Curtius rearrangement was applied to synthesis of 3-ethoxycarbonylamino-5-methyl-2-(trifluoromethyl)furan 283 from 3-furoic acid 282 . Other transformations of side chains and functional groups in trifluoromethyl-substituted furans were also reported .
Propriétés
IUPAC Name |
ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-3-14-8(13)6-4-5(2)15-7(6)9(10,11)12/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRWYGEMRIAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371913 | |
| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
CAS RN |
17515-73-0 | |
| Record name | Ethyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

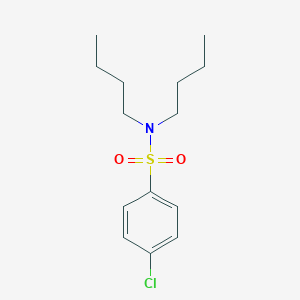
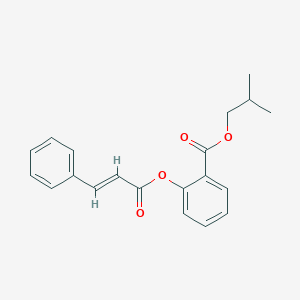
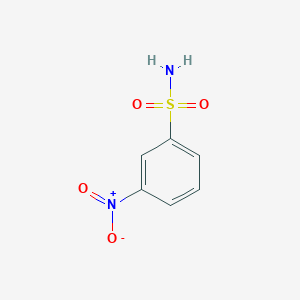


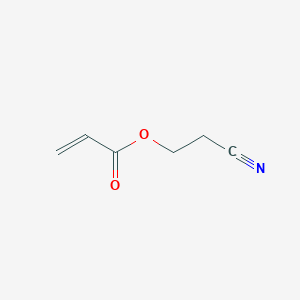

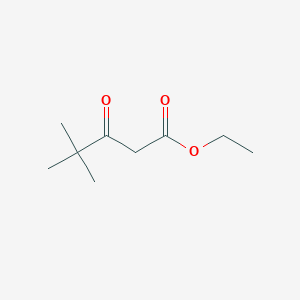
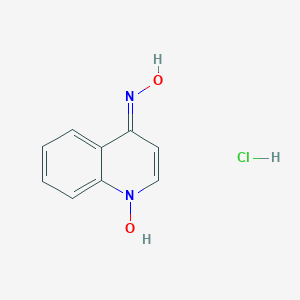
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
